molecular formula C13H20N4O2S B2382911 8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313530-81-3

8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2382911
M. Wt: 296.39
InChI Key: POXOAGXJJDSBCW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, or computational methods to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound can undergo. This could include its reactivity with various reagents, its stability under different conditions, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (IR, UV-Vis, NMR, etc.).


Scientific Research Applications

Ionization and Methylation Reactions of Purine Derivatives

Purine-6,8-diones, a class of compounds related to the specified molecule, exhibit distinctive ionization and methylation behaviors based on their substituents. These reactions are crucial for understanding the chemical properties and potential biological applications of these compounds, including interactions with enzymes and potential roles in cellular processes (Rahat, Bergmann, & Tamir, 1974).

Biological Activities in Marine Organisms

Research on purine alkaloids isolated from marine organisms like gorgonians reveals the diversity of purine derivatives' biological activities. These compounds, including purine-6,8-diones, exhibit cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer research and therapy (Qi, Zhang, & Huang, 2008).

Antiviral Agents

Acyclic purine phosphonate analogues, related to the purine-6,8-dione structure, have been synthesized and evaluated for their antiviral properties against various viruses. The structure-activity relationships of these compounds provide insights into the design of purine-based antiviral agents, highlighting the critical role of specific substituents and structural features in their biological activity (Kim, Luh, Misco, Bronson, Hitchcock, Ghazzouli, & Martin, 1990).

SARS Coronavirus Inhibition

A novel small molecule inhibitor against the SARS coronavirus helicase, with a purine-2,6-dione core, has demonstrated the potential of purine derivatives in antiviral therapy. This compound inhibits both ATP hydrolysis and double-stranded DNA unwinding activities of the helicase, suggesting a mechanism of action relevant to the therapeutic targeting of viral replication processes (Cho, Lee, Ahn, & Jeong, 2015).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact. It could also include information on safe handling and disposal practices.


Future Directions

This would involve a discussion of potential future research directions. This could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, or new methods of synthesis.


Please note that this is a general guide and the specific details would depend on the particular compound . For a comprehensive analysis of a specific compound, I would recommend consulting a chemistry textbook or a review article in a scientific journal. If you have access to a university library, they often have subscriptions to scientific journals and databases that you could use. Alternatively, there are several online databases such as PubMed, SciFinder, and the Royal Society of Chemistry’s ChemSpider that you could use to find information on specific compounds. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.


properties

IUPAC Name

8-ethylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2S/c1-5-20-13-14-10-9(17(13)7-6-8(2)3)11(18)15-12(19)16(10)4/h8H,5-7H2,1-4H3,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXOAGXJJDSBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylthio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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